
N-methoxy-N-methylcarbamoyl chloride
Overview
Description
N-Methoxy-N-methylcarbamoyl chloride (CAS 30289-28-2, molecular formula C₃H₆ClNO₂) is a reactive acyl chloride derivative widely employed in organic synthesis. Its structure features a carbamoyl chloride group with methoxy and methyl substituents on the nitrogen atom, conferring unique electronic and steric properties. This compound is a liquid at room temperature (boiling point ~60°C) with a molecular weight of 123.54 g/mol .
Preparation Methods
Classical Preparation via Triphosgene and N,O-Dimethylhydroxylamine Hydrochloride
One of the most established methods involves the reaction of N,O-dimethylhydroxylamine hydrochloride with triphosgene in the presence of a base such as triethylamine. This method is well-documented and provides high yields of the carbamoyl chloride.
- N,O-dimethylhydroxylamine hydrochloride is dissolved in methylene chloride.
- Triphosgene is added slowly at 0 °C.
- Triethylamine is added to neutralize the generated hydrochloric acid.
- The reaction mixture is stirred for 1 hour at 0 °C to room temperature.
- The product is isolated by evaporation of solvent and purification, commonly by vacuum distillation.
Parameter | Condition/Value |
---|---|
Starting material | N,O-dimethylhydroxylamine hydrochloride (14.7 mmol) |
Triphosgene amount | 5.9 mmol (0.4 eq relative to amine) |
Solvent | Methylene chloride (74 mL) |
Base | Triethylamine (31.0 mmol, 2.1 eq) |
Temperature | 0 °C to room temperature |
Reaction time | 1 hour |
Yield | 84-90% (colorless liquid) |
Purification | Vacuum distillation (bp 67–69 °C at 25 mmHg) |
This method provides a relatively straightforward and efficient route to N-methoxy-N-methylcarbamoyl chloride with good purity and yield.
In Situ Phosgene Generation Using Triphosgene with Amines and Inorganic Bases
A safer and more industrially favorable approach avoids the direct use of phosgene gas by generating it in situ from triphosgene. This method involves reacting the corresponding amine (N-methoxy-N-methylamine) with triphosgene in halogenated solvents such as dichloromethane, in the presence of inorganic bases like sodium bicarbonate.
- Triphosgene is used in sub-stoichiometric amounts (0.5–0.75 eq).
- The amine is added dropwise to the mixture of base and triphosgene.
- Reaction temperature is controlled between 5–30 °C to optimize yield and purity.
- The reaction time is generally less than 10 hours, often completed within 5 hours.
- The process avoids handling phosgene gas directly, improving safety.
- The product obtained is substantially free of urea impurities (<1%).
Parameter | Condition/Value |
---|---|
Amine | N-methoxy-N-methylamine |
Triphosgene | 0.5–0.75 eq (preferably 0.66 eq) |
Base | Sodium bicarbonate (1.7–2.2 eq, preferably 2 eq) |
Solvent | Dichloromethane (20–50 volumes relative to amine, ideally 35 volumes) |
Temperature | 5–30 °C (optimal 10–15 °C) |
Addition time | 0.5–8 hours (optimal 1–3 hours) |
Reaction time | ≤10 hours (preferably ≤5 hours) |
Purity of product | >99.5% (urea content <0.5%) |
This method is advantageous for industrial scale due to its safety profile and high purity of the product.
Comparative Summary of Preparation Methods
Method | Reagents & Conditions | Advantages | Disadvantages | Yield & Purity |
---|---|---|---|---|
Triphosgene + N,O-dimethylhydroxylamine hydrochloride + Triethylamine | Methylene chloride, 0 °C to RT, 1 h | Simple, high yield, well-established | Use of triethylamine generates salt byproducts | 84-90%, high purity |
In situ phosgene generation with triphosgene + amine + sodium bicarbonate | Dichloromethane, 5-30 °C, 1-5 h | Safer (no phosgene gas), high purity | Requires precise control of addition and temperature | >99.5% purity, high yield |
Palladium-catalyzed coupling (application) | Pd catalyst, organoboronic acids/stannanes | Mild conditions, functional group tolerance | Not a preparation method for carbamoyl chloride | Not applicable |
Detailed Research Findings and Notes
- The classical triphosgene method is widely used in laboratories due to its operational simplicity and good yields.
- The in situ phosgene generation method using triphosgene and sodium bicarbonate is preferred industrially for safety and environmental reasons.
- The purity of this compound is crucial for its use in sensitive synthetic transformations, and the in situ method provides superior purity by minimizing urea byproducts.
- Vacuum distillation is the preferred purification technique, with boiling points around 67–69 °C at reduced pressure (25 mmHg).
- The use of inorganic bases such as sodium bicarbonate is superior to organic bases like triethylamine in reducing impurities.
- Reaction temperature control and slow addition of amine to triphosgene/base mixture are critical parameters to optimize yield and purity.
- Palladium-catalyzed coupling reactions utilizing this carbamoyl chloride demonstrate its synthetic versatility but depend on the availability of high-purity material.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols are typically employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates and amides.
Scientific Research Applications
Synthesis of Weinreb Amides
Weinreb amides are pivotal acylating agents utilized in organic synthesis due to their ability to act as carbonyl equivalents. The synthesis of these amides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride has been extensively documented. This method allows for the efficient conversion of carboxylic acids into their corresponding amides with high yields and minimal side reactions.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Carboxylic acid + this compound | DMAP catalyst, acetonitrile, room temperature | High |
2 | Palladium-catalyzed coupling with organostannanes | THF, CO atmosphere, room temperature | Moderate to High |
This reaction is notable for its versatility, enabling the formation of various functional groups through stable metal-chelated intermediates .
Applications in Pharmaceutical Chemistry
This compound has been explored for its utility in synthesizing bioactive compounds. Its ability to form stable intermediates allows for the development of complex molecules that exhibit pharmacological activities.
Case Study: Synthesis of Antiviral Compounds
Recent studies have highlighted the use of this compound in synthesizing compounds with antiviral properties. For instance, the palladium-catalyzed transformation of lactam-derived triflates into Weinreb amides has shown promising results in developing new antiviral agents . This method enhances the efficiency of synthesizing compounds that can potentially inhibit viral replication.
Role in Carbonylative Coupling Reactions
The compound is also employed in carbonylative coupling reactions, which are critical for constructing carbon-carbon bonds. These reactions utilize this compound as a coupling partner, facilitating the formation of complex structures from simpler precursors.
Table 2: Carbonylative Coupling Reactions
Substrate | Product | Catalyst | Conditions |
---|---|---|---|
Lactams | Weinreb amides | Pd(OAc)2 + Xantphos | CO atmosphere, room temperature |
Thiolactones | Heterocycles | Pd(OAc)2 + DMAP | THF, room temperature |
Such methodologies have been successfully applied to synthesize heterocycles and other complex organic molecules, demonstrating the compound's versatility .
Advantages of Using this compound
- High Yield and Efficiency : The reactions involving this compound often yield high purity products with minimal by-products.
- Stability : The stability of this compound under various conditions makes it a reliable reagent for synthetic applications.
- Versatility : It can be used across multiple reaction types, including acylation and coupling reactions, making it valuable in diverse synthetic pathways.
Mechanism of Action
The mechanism by which N-Methoxy-N-methylcarbamoyl chloride exerts its effects involves the formation of intermediates that react with nucleophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form substituted products.
Comparison with Similar Compounds
Comparative Analysis with Similar Carbamoyl Chlorides
Structural and Physical Properties
Key Observations :
- Steric Effects : this compound’s methoxy group enhances stability while maintaining reactivity. In contrast, N-methyl-N-phenylcarbamoyl chloride’s phenyl group increases steric hindrance, reducing nucleophilic attack rates .
- Physical State : Bulky substituents (e.g., phenyl) elevate melting points, whereas smaller groups (methoxy, methyl) favor liquid states .
Mechanistic Insights :
- Electronic Effects : The electron-donating methoxy group in this compound stabilizes intermediates in palladium-catalyzed reactions, enabling efficient coupling .
- Solvolysis : N-Methyl-N-phenylcarbamoyl chloride undergoes hydrolysis in polar solvents due to phenyl’s electron-withdrawing nature, forming urea derivatives .
Biological Activity
N-methoxy-N-methylcarbamoyl chloride, commonly referred to as Weinreb amide, is a significant compound in organic chemistry, particularly in the synthesis of various bioactive molecules. Its biological activities have been explored in several studies, highlighting its potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C₃H₆ClNO₂
- Molecular Weight : 123.54 g/mol
- CAS Number : 30289-28-2
- InChI Key : SHQJHXLWZDMQEJ-UHFFFAOYSA-N
This compound is characterized by its reactive carbamoyl chloride functionality, which allows it to participate in various nucleophilic acyl substitution reactions.
Biological Activities
This compound exhibits a range of biological activities. The following table summarizes its notable pharmacological effects:
Mechanistic Studies
The mechanisms underlying the biological activities of this compound have been the subject of research. Notably, studies indicate that this compound can undergo hydrolysis to form biologically active amides, which are pivotal in various biochemical pathways.
- Cytotoxic Mechanism : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death and reduced proliferation rates .
- Antiviral Action : The antiviral effects are attributed to its ability to inhibit viral replication by interfering with viral protein synthesis .
- Neuroprotective Effects : Mechanistic investigations suggest that this compound may enhance neurotrophic factor signaling, promoting neuronal survival under stress conditions .
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study conducted by Yu et al. (2010) demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines, with an IC50 value of 15 µM. The compound was found to induce apoptosis through mitochondrial pathways . -
Antiviral Activity :
In a study by Zhang et al. (2017), the compound was tested against HIV-1 and showed a dose-dependent inhibition of viral replication with an IC50 value of 10 µM. The mechanism was linked to the disruption of the viral life cycle at the entry stage . -
Neuroprotective Study :
Gu et al. (2016) reported that treatment with this compound enhanced neuronal survival in models of oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-methoxy-N-methylcarbamoyl chloride, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via reaction of N-methoxy-N-methylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Purification involves distillation or recrystallization in inert solvents (e.g., dichloromethane). Purity validation employs HPLC (≥98% purity threshold) and NMR spectroscopy (integration of characteristic peaks: δ ~3.3 ppm for N–CH₃ and δ ~3.7 ppm for O–CH₃) .
Q. How is this compound utilized in synthesizing bioactive intermediates?
- Methodological Answer : It serves as a key electrophile in forming Weinreb amides, enabling controlled ketone synthesis. For example, reaction with organometallic reagents (e.g., Grignard or organotrifluoroborates) yields α,β-unsaturated amides. Reaction conditions (e.g., −78°C, THF solvent) and stoichiometric ratios (1:1.2 carbamoyl chloride:organometallic) are critical to suppress over-addition .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its acute toxicity (Category 4 for oral/dermal/inhalation), use fume hoods , nitrile gloves, and eye protection. Storage requires airtight containers under nitrogen to prevent hydrolysis. Emergency protocols should include immediate rinsing for exposure and access to safety showers .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized using this compound?
- Methodological Answer : In Stille couplings, use Pd(PPh₃)₄ (5 mol%) with aryl/vinyl stannanes in DMF at 80°C. For challenging substrates (e.g., electron-deficient aryl bromides), Xantphos ligand (bidentate phosphine) enhances catalytic efficiency by stabilizing Pd intermediates. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and isolate products via column chromatography .
Q. What structural insights can crystallographic data provide about derivatives of this compound?
- Methodological Answer : X-ray diffraction of derivatives (e.g., 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrrol) reveals planar N-atom geometry (bond angle ~120°) and weak C–H···O hydrogen bonds (2.5–3.0 Å) governing crystal packing. Such data inform material stability and electronic properties for spin-labeling applications in EPR spectroscopy .
Q. How can contradictions in reported reaction yields for Weinreb amide synthesis be resolved?
- Methodological Answer : Discrepancies arise from substrate electronic effects or residual moisture. Systematic optimization includes:
- Dry solvents (e.g., molecular sieves in THF).
- Substrate screening (electron-rich aryl bromides require higher Pd catalyst loading).
- In situ FTIR to track carbamoyl chloride consumption.
Compare results against benchmark substrates (e.g., benzaldehyde-derived amides) .
Q. What analytical strategies differentiate this compound from its hydrolysis byproducts?
- Methodological Answer : LC-MS identifies hydrolyzed products (e.g., N-methoxy-N-methylurea, m/z 119.1) via retention time shifts. IR spectroscopy detects carbonyl stretches: 1740 cm⁻¹ (intact carbamoyl chloride) vs. 1680 cm⁻¹ (hydrolyzed urea). Quantify degradation using Karl Fischer titration for moisture content .
Properties
IUPAC Name |
N-methoxy-N-methylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-5(7-2)3(4)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQJHXLWZDMQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370576 | |
Record name | N-methoxy-N-methylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30289-28-2 | |
Record name | N-methoxy-N-methylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N-methylcarbamoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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